Icosanoic acid iodomethyl ester

Übersicht

Beschreibung

Icosanoic acid iodomethyl ester (IAIME) is an ester of icosanoic acid and iodomethane, a compound that has been studied for its various properties and applications in scientific research. It is a colorless, water-soluble, and low-toxicity compound, making it an ideal choice for a variety of uses. IAIME has been found to have a wide range of potential applications, including as a reagent in organic synthesis, a catalyst in biochemistry, and a drug delivery system in pharmacology.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Health

Studies have shown that certain ethyl esters, like icosapent ethyl, a highly purified eicosapentaenoic acid ethyl ester, can significantly reduce the risk of ischemic events in patients with elevated triglyceride levels who are already on statin therapy. The cardiovascular benefits include lower rates of cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke (Bhatt et al., 2019).

Lipid Profile Modification

Icosapent ethyl has been shown to significantly reduce concentrations of various lipoprotein particles, which are crucial in managing hyperlipidemia, a risk factor for cardiovascular diseases. This includes reductions in very-low-density lipoprotein (VLDL), low-density lipoprotein (LDL), and high-density lipoprotein (HDL) particles, highlighting the compound's role in improving lipid profiles (Ballantyne et al., 2015).

Anti-inflammatory and Antimicrobial Activities

Research on marine sponges has led to the discovery of new compounds with potential antimicrobial and anti-inflammatory properties. For example, studies on the Red Sea sponge Mycale euplectellioides revealed compounds with significant antimicrobial activity against various strains and displayed anti-inflammatory and antipyretic activities in animal models (Mohamed et al., 2014).

Environmental and Water Treatment Applications

Innovative methods using biogenic metals have been explored for the removal of pharmaceuticals, biocides, and iodinated contrast media from water, demonstrating the potential of such compounds in improving water treatment processes and environmental sustainability (Forrez et al., 2011).

Eigenschaften

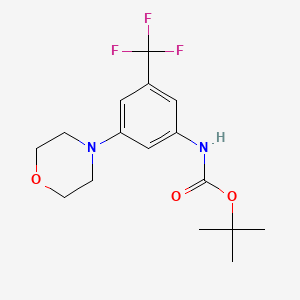

IUPAC Name |

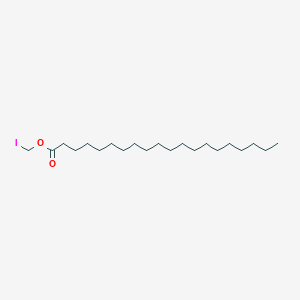

iodomethyl icosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41IO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(23)24-20-22/h2-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSWOCADXXNKOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Icosanoic acid iodomethyl ester | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

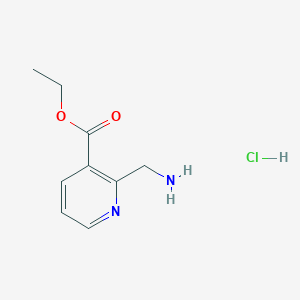

![Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate](/img/structure/B1405398.png)

![(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B1405399.png)